molecular formula C9H11Cl2N B1590684 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 61563-33-5

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1590684
CAS No.: 61563-33-5
M. Wt: 204.09 g/mol
InChI Key: PYSJYEZRPVRRLV-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrones, while substitution reactions can produce various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in certain applications compared to its analogs .

Biological Activity

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a bicyclic structure that enhances its interaction with biological targets. The synthesis typically involves chlorination of isoquinoline derivatives under controlled conditions to yield the desired compound. This compound can be synthesized through various methods, including catalytic hydrogenation and stereoselective approaches .

Biological Activities

The biological activity of this compound includes:

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems in the brain, particularly dopamine receptors. This modulation may lead to neuroprotective effects and influence cognitive functions .
  • Anticancer Properties : Compounds within this class have shown potential as DNA alkylating agents, exhibiting cytotoxicity against various cancer cell lines. They act through mechanisms that involve damaging DNA and disrupting cellular processes .
  • Receptor Modulation : this compound may act as a modulator of G protein-coupled receptors (GPCRs), particularly dopamine receptors (D2 and D3). Studies suggest it can function as a partial agonist or antagonist depending on the receptor subtype and cellular context .

The mechanism of action for this compound primarily involves interaction with neurotransmitter receptors. It is believed to influence dopamine signaling pathways by acting on D1-like receptors and potentially other GPCRs. This interaction may result in altered neurotransmitter release and modulation of synaptic plasticity .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

Table 1: Summary of Key Research Findings

StudyFindingsBiological Activity
Identified as a selective D1 receptor modulator with minimal agonistic activityNeuroprotective effects
Inhibition of phenylethanolamine N-methyltransferase leading to reduced epinephrine levelsCardiovascular effects
Exhibited cytotoxicity against cancer cell lines through DNA damage mechanismsAnticancer activity

Applications in Medicine

The potential applications of this compound span several therapeutic areas:

  • Neurological Disorders : Given its neuroprotective properties and ability to modulate dopamine signaling, this compound may be explored for treating conditions like Parkinson's disease and schizophrenia.
  • Cancer Therapy : Its ability to induce DNA damage positions it as a candidate for developing novel anticancer therapies targeting specific malignancies.
  • Cardiovascular Health : By inhibiting enzymes involved in catecholamine synthesis, it may help manage conditions associated with excessive epinephrine release.

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJYEZRPVRRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503767
Record name 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-33-5
Record name 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.0 g. of 8-chloroisoquinoline hydrochloride in 100 ml. of methanol was hydrogenated at atmospheric pressure over 0.5 g. of platinum dioxide as in Example 9. The mixture was filtered and concentrated to small volume. Ether was added, the mixture was filtered, and the solid recrystallized from ethanol to give 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, m.p. 236°-238.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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